molecular formula C19H19N3O2 B5558141 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-(1-phenylethyl)acetamide

2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-(1-phenylethyl)acetamide

Cat. No. B5558141
M. Wt: 321.4 g/mol
InChI Key: CJNHFNZQWSPOMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Methyl-1-oxo-2(1H)-phthalazinyl)-N-(1-phenylethyl)acetamide involves complex chemical reactions. One study elaborates on the synthesis of similar phthalazinyl derivatives starting from phthalic anhydride, highlighting the intricate steps involved in the synthesis of these compounds and their antimicrobial activities against various bacterial and fungal strains (A. M. Sridhara et al., 2010). Another relevant synthesis process is described by G. Kumar et al., (2019), who reported on the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, showcasing the methodologies applicable to the synthesis of complex acetamide derivatives (G. Kumar et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methyl-1-oxo-2(1H)-phthalazinyl)-N-(1-phenylethyl)acetamide has been elucidated using various spectroscopic techniques. For example, studies on related compounds have utilized 1H and 13C NMR, FT-IR, and UV spectroscopy for structural analysis, providing insights into the bonding and configuration of the molecules (M. Paventi et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving phthalazinyl acetamides often result in the formation of polymers or other complex molecules. The reactions can be influenced by factors such as temperature, catalysts, and the specific reactants involved. The study by Paventi et al. on the reaction of 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine with bis(4-fluorophenyl)sulfone provides a detailed look at such reactions and the properties of the resulting polymers (M. Paventi et al., 1996).

Scientific Research Applications

Spectroscopic and Structural Elucidation

Research into compounds structurally related to "2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-(1-phenylethyl)acetamide" includes studies on their synthesis and structural analysis. For instance, Paventi, Chan, and Hay (1996) investigated the structure of a polymer derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine through spectroscopic methods and magnetic resonance, offering insights into the complex interactions and structural configurations of such compounds (Paventi, Chan, & Hay, 1996).

Biological Activity Studies

The quest for new pharmaceuticals has led to the investigation of phthalazine derivatives for their potential therapeutic effects. Dogruer et al. (2004) synthesized new derivatives of 2-[1(2H)-phthalazinon-2-yl]acetamide and 3-[1(2H)-phthalazinon-2-yl]propanamide to explore their antinociceptive and anti-inflammatory properties, finding some derivatives to show promising activities without causing gastric lesions or bleeding at tested doses (Dogruer, Kupeli, Yeşilada, & Şahin, 2004).

Synthesis of Analogues and Derivatives

In the field of organic chemistry, the synthesis of novel analogues and derivatives provides a pathway to discover compounds with enhanced properties or novel activities. Kumar et al. (2019) reported the synthesis of new N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines, demonstrating their potential anticancer and antimicrobial activities, highlighting the versatility of the phthalazine scaffold in drug discovery (Kumar, Kurmarayuni, Indupalli, Pallapati, & Bollikolla, 2019).

Antimicrobial Activity Research

The search for new antimicrobial agents remains a critical area of pharmaceutical research. Sridhara et al. (2010) designed and synthesized a series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, which were screened for their antimicrobial activities against various bacteria and fungi strains. Some compounds exhibited significant antimicrobial activity, showcasing the potential of phthalazinone derivatives in addressing microbial resistance (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Bose, Peethambar, & Gaddam, 2010).

properties

IUPAC Name

2-(4-methyl-1-oxophthalazin-2-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13(15-8-4-3-5-9-15)20-18(23)12-22-19(24)17-11-7-6-10-16(17)14(2)21-22/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNHFNZQWSPOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(1-phenylethyl)acetamide

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